molecular formula C16H22N4O3 B1392557 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1243100-90-4

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No. B1392557
M. Wt: 318.37 g/mol
InChI Key: ZDLWCFXEPRUBEG-UHFFFAOYSA-N
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Description

The compound “1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,4-diazepane ring, the 1,2,4-oxadiazole ring, and the introduction of the 3,4-dimethoxyphenyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups in three-dimensional space. The 1,4-diazepane ring and the 1,2,4-oxadiazole ring would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various functional groups. The oxadiazole ring, for example, is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Behavioral and Neuropharmacological Studies

  • U-78875 : A compound with potent benzodiazepine antagonist activity, studied for its anxiolytic properties and effects on the central nervous system. It shows a unique profile of mixed agonist/antagonist activities, suggesting potential as a distinctive anxiolytic agent with minimal central nervous system depression (Tang et al., 1991).

2. Receptor Antagonism and Modulation

  • Y-7131 : Investigated for its anti-anxiety properties, with activities observed in various animal models. It's a new derivative of the thienodiazepines, indicating its potential as a characteristic and potent anti-anxiety agent different from benzodiazepines (Tsumagari et al., 1978).
  • Serotonin-3 (5-HT3) Receptor Antagonists : Studies on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides highlight the development of potent serotonin-3 receptor antagonists, indicating potential applications in treating disorders related to serotonin-3 receptor dysfunctions (Harada et al., 1995).

3. Analgesic and Anxiolytic Effects

  • KRM-II-81 and MP-III-80 : These compounds are selective potentiators of α2/3-containing GABAA receptors, shown to block chemotherapy-induced hyperalgesia in mice without tolerance development. They also exhibit anxiolytic-like effects, adding to the literature on novel analgesic drugs (Biggerstaff et al., 2020).

4. Cardiovascular and Pulmonary Effects

  • SB-772077-B : An aminofurazan-based Rho kinase inhibitor, explored for its effects on the pulmonary vascular bed and its potential in treating pulmonary hypertensive disorders. The study indicates its role in decreasing pulmonary and systemic arterial pressures (Dhaliwal et al., 2009).

5. Metabotropic Glutamate Receptor Antagonism

  • mGlu1 and mGlu5 Receptor Antagonists : Studies indicate the significant anxiolytic potential of group I mGlu receptor antagonists, suggesting their therapeutic applications in treating anxiety-related disorders (Pietraszek et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-21-13-5-4-12(10-14(13)22-2)16-18-15(23-19-16)11-20-8-3-6-17-7-9-20/h4-5,10,17H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWCFXEPRUBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3CCCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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